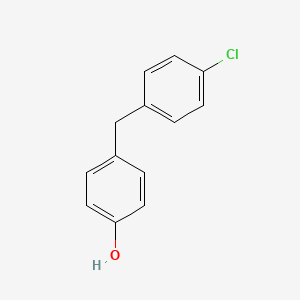

4-(4-chlorobenzyl)phenol

Description

4-(4-Chlorobenzyl)phenol is a phenolic compound featuring a phenol ring substituted with a 4-chlorobenzyl group (–CH₂–C₆H₄–Cl) at the para position. The chlorine atom on the benzyl moiety enhances electronegativity, influencing its chemical reactivity and biological interactions. This compound is synthesized via alkylation reactions, such as the Williamson ether synthesis or nucleophilic substitution, often using 4-chlorobenzyl chloride/bromide as a key reagent . Its structural motif is prevalent in medicinal chemistry, where the 4-chlorobenzyl group is leveraged to modulate bioactivity and binding affinity .

Properties

CAS No. |

52890-73-0 |

|---|---|

Molecular Formula |

C13H11ClO |

Molecular Weight |

218.68 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)methyl]phenol |

InChI |

InChI=1S/C13H11ClO/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,15H,9H2 |

InChI Key |

CSELFPNBUAQDMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-chlorobenzyl)phenol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with phenol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination of phenol, followed by a Friedel-Crafts alkylation reaction with 4-chlorobenzyl chloride. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 4-(4-chlorobenzyl)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

Substitution: Electrophilic substitution reactions can occur on the phenolic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.

Scientific Research Applications

4-(4-chlorobenzyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)phenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on the context. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The table below compares key physicochemical parameters:

Key Observations:

- Lipophilicity: The 4-chlorobenzyl group increases logP compared to non-halogenated analogues (e.g., 4-phenylphenol), enhancing membrane permeability but reducing aqueous solubility .

- Polarity : Derivatives with heterocyclic linkers (e.g., 6h) exhibit improved solubility due to polar functional groups like oxazole .

Anti-Cancer and Enzyme Inhibition

- This compound Derivatives: In , magnolol derivatives with 4-chlorobenzyl groups demonstrated anti-cancer activity, likely due to enhanced binding to cellular targets via halogen bonds .

- CYP2B6 Inhibition () : 4-(4-Chlorobenzyl)pyridine (1h) acts as a potent CYP2B6 inhibitor, where the 4-chlorobenzyl moiety stabilizes enzyme interactions through hydrophobic and electrostatic interactions .

Antibacterial Activity ()

Compound 6h (4-chlorobenzyl-linked oxazolyl-phenol) showed moderate antibacterial activity, outperforming fluorine-substituted analogues (6j, 6k), suggesting chlorine’s superior bioactivity in this scaffold .

Metabolic and Toxicological Considerations

- Metabolic Stability: The chlorine atom in this compound may slow oxidative metabolism compared to non-halogenated derivatives, prolonging half-life .

- Toxicity: Chlorinated aromatics (e.g., 4-chlorobenzyl chloride in ) are genotoxic precursors, necessitating careful handling during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.